molecular formula C12H16O4 B8640087 methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Cat. No.: B8640087
M. Wt: 224.25 g/mol
InChI Key: DIXVAQSVTSCKEM-UHFFFAOYSA-N
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Description

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a propionic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-ethoxy-3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-ethoxy-3-(4-oxo-phenyl)-propionic acid methyl ester.

    Reduction: Formation of 2-ethoxy-3-(4-hydroxy-phenyl)-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-(4-methoxy-phenyl)-propionic acid methyl ester
  • 2-Ethoxy-3-(4-hydroxy-phenyl)-butanoic acid methyl ester
  • 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Uniqueness

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethoxy group and a hydroxyphenyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3

InChI Key

DIXVAQSVTSCKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester (example 375, Step 3) via the same procedure used for the preparation of 3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester (Example 291, Step 4) to produce a yellow oil. MS (ES) for C12H16O4 [M+H]+: 225.2, [M+NH4]+: 242.2, [M+Na]+: 247.2.
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate (3.7 g, 11.78 mmol; preparation 2) and 10% Pd-C (0.37 g) in ethyl acetate (50 mL) was stirred at 25° C. under 60 psi hydrogen pressure for 24 h. The catalyst was filtered and the solvent was evaporated under reduced pressure. The residue was chromatographed over silica gel using a mixture of ethyl acetate and pet. ether (2:8) as an eluent to afford the title compound (2.2 g, 84%) as an oil.
Name
methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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